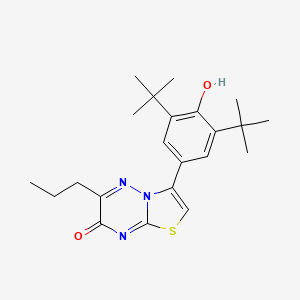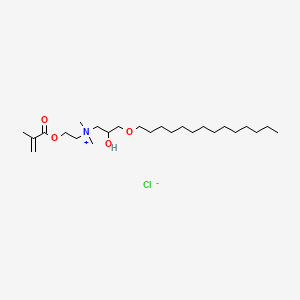
(2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with a complex molecular structure. It is known for its surfactant properties and is used in various industrial and scientific applications due to its unique chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves multiple steps. The primary synthetic route includes the reaction of tetradecanol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate then reacts with dimethylamine to form the quaternary ammonium compound. The final step involves the addition of 2-(2-methyl-1-oxoallyl)oxyethyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as heating, stirring, and the use of catalysts to accelerate the reaction. Purification methods like distillation and crystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Various nucleophiles like hydroxide ions or amines in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce a variety of quaternary ammonium salts .
Aplicaciones Científicas De Investigación
(2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is primarily due to its surfactant properties, which allow it to insert into the lipid bilayer and destabilize the membrane structure .
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Commonly used in industrial applications as a surfactant
Uniqueness
(2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both solubility in water and interaction with lipid membranes.
Propiedades
Número CAS |
93942-68-8 |
|---|---|
Fórmula molecular |
C25H50ClNO4 |
Peso molecular |
464.1 g/mol |
Nombre IUPAC |
(2-hydroxy-3-tetradecoxypropyl)-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C25H50NO4.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-29-22-24(27)21-26(4,5)18-20-30-25(28)23(2)3;/h24,27H,2,6-22H2,1,3-5H3;1H/q+1;/p-1 |
Clave InChI |
ZLILYVWPKRFJEQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCOC(=O)C(=C)C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


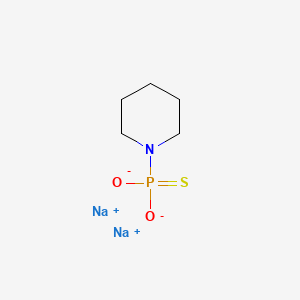
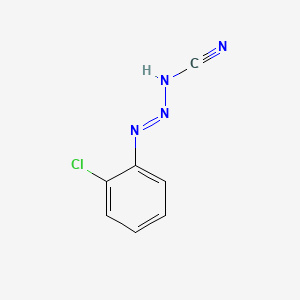

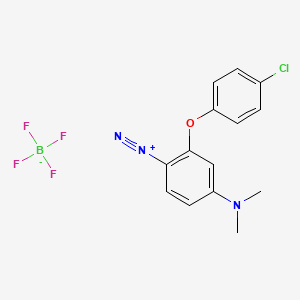
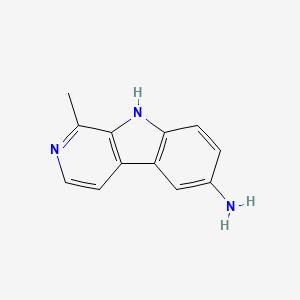

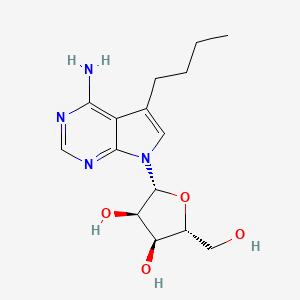
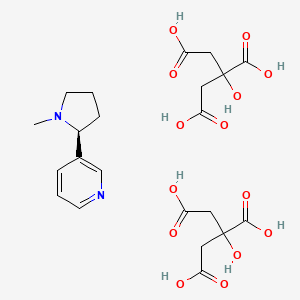
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)




